5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine
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Overview
Description
5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine typically involves the reaction of 5-chloroindole with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(phenylsulfonyl)-1H-Indole-2-carboxamide: This compound has similar structural features but with a carboxamide group instead of an amine group.
5-chloro-1-vinyl-1H-pyrazoles: These compounds share the chloro and sulfonyl groups but have a pyrazole ring instead of an indole ring.
Uniqueness
5-chloro-3-(phenylsulfonyl)-1H-Indol-2-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets such as DVL1 makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
918494-35-6 |
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Molecular Formula |
C14H11ClN2O2S |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-chloro-1H-indol-2-amine |
InChI |
InChI=1S/C14H11ClN2O2S/c15-9-6-7-12-11(8-9)13(14(16)17-12)20(18,19)10-4-2-1-3-5-10/h1-8,17H,16H2 |
InChI Key |
MILOCJUWRMZWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
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